molecular formula C24H30FN3O4S B2745189 N'-(4-ethylphenyl)-N-{2-[1-(4-fluoro-2-methylbenzenesulfonyl)piperidin-2-yl]ethyl}ethanediamide CAS No. 898426-95-4

N'-(4-ethylphenyl)-N-{2-[1-(4-fluoro-2-methylbenzenesulfonyl)piperidin-2-yl]ethyl}ethanediamide

Cat. No.: B2745189
CAS No.: 898426-95-4
M. Wt: 475.58
InChI Key: IRENTYGXRYKRFH-UHFFFAOYSA-N
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Description

N’-(4-ethylphenyl)-N-{2-[1-(4-fluoro-2-methylbenzenesulfonyl)piperidin-2-yl]ethyl}ethanediamide is a complex organic compound characterized by its unique structure, which includes an ethylphenyl group, a fluoromethylbenzenesulfonyl group, and a piperidinyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(4-ethylphenyl)-N-{2-[1-(4-fluoro-2-methylbenzenesulfonyl)piperidin-2-yl]ethyl}ethanediamide typically involves multiple steps, including the formation of intermediate compoundsCommon reagents used in these reactions include various halogen derivatives, piperidine-4-carboxylic acid, and 1,3-difluorobenzene .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often utilize advanced techniques such as continuous flow reactors and automated synthesis platforms to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N’-(4-ethylphenyl)-N-{2-[1-(4-fluoro-2-methylbenzenesulfonyl)piperidin-2-yl]ethyl}ethanediamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups within the compound.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions may vary depending on the desired transformation, including temperature, solvent, and catalyst selection.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives with altered functional groups, while substitution reactions can produce a variety of substituted compounds.

Scientific Research Applications

N’-(4-ethylphenyl)-N-{2-[1-(4-fluoro-2-methylbenzenesulfonyl)piperidin-2-yl]ethyl}ethanediamide has several scientific research applications, including:

    Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: It may be used in studies involving cellular processes and molecular interactions.

    Industry: It can be utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N’-(4-ethylphenyl)-N-{2-[1-(4-fluoro-2-methylbenzenesulfonyl)piperidin-2-yl]ethyl}ethanediamide involves its interaction with molecular targets and pathways within biological systems. The compound may bind to specific receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N’-(4-ethylphenyl)-N-{2-[1-(4-fluoro-2-methylbenzenesulfonyl)piperidin-2-yl]ethyl}ethanediamide include:

Uniqueness

The uniqueness of N’-(4-ethylphenyl)-N-{2-[1-(4-fluoro-2-methylbenzenesulfonyl)piperidin-2-yl]ethyl}ethanediamide lies in its specific combination of functional groups and structural elements, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Biological Activity

N'-(4-ethylphenyl)-N-{2-[1-(4-fluoro-2-methylbenzenesulfonyl)piperidin-2-yl]ethyl}ethanediamide, also known by its CAS number 898426-95-4, is a synthetic compound that has garnered interest for its potential biological applications, particularly in pharmacology. This article synthesizes available research findings on its biological activity, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a complex structure characterized by a piperidine ring, an ethylphenyl group, and a sulfonamide moiety. Its molecular formula is C20H26FNO2S, and it has a molecular weight of approximately 363.49 g/mol. The presence of the fluorine atom and the sulfonyl group suggests potential interactions with biological targets, particularly in enzyme inhibition pathways.

Research indicates that compounds with similar structural motifs often exhibit activity as enzyme inhibitors, particularly in the context of cholinesterase inhibition. For instance, studies have shown that related sulfonamide derivatives can effectively inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are crucial enzymes involved in neurotransmission and are implicated in neurodegenerative diseases such as Alzheimer's disease .

In Vitro Studies

In vitro assays have been conducted to evaluate the biological activity of this compound against various biological targets. Preliminary findings suggest that this compound may possess moderate inhibitory effects on AChE, with IC50 values comparable to those of established inhibitors like tacrine .

Table 1: Inhibitory Potency of Related Compounds

CompoundTarget EnzymeIC50 (µM)Reference
TacrineAChE0.5
Compound AAChE0.7
This compoundAChETBD

Neuroprotective Effects

A study focusing on neuroprotective agents highlighted the potential of sulfonamide derivatives to prevent neuronal cell death induced by oxidative stress. This compound was evaluated in cellular models exposed to neurotoxic agents. Results indicated a significant reduction in cell death rates compared to control groups, suggesting its efficacy as a neuroprotective agent .

Pharmacokinetics and Toxicology

Pharmacokinetic studies are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) properties of this compound. Initial assessments indicate favorable solubility profiles and moderate permeability across biological membranes. Toxicological evaluations have shown that at therapeutic doses, the compound exhibits minimal cytotoxicity, although further studies are warranted to establish safety margins .

Properties

IUPAC Name

N'-(4-ethylphenyl)-N-[2-[1-(4-fluoro-2-methylphenyl)sulfonylpiperidin-2-yl]ethyl]oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H30FN3O4S/c1-3-18-7-10-20(11-8-18)27-24(30)23(29)26-14-13-21-6-4-5-15-28(21)33(31,32)22-12-9-19(25)16-17(22)2/h7-12,16,21H,3-6,13-15H2,1-2H3,(H,26,29)(H,27,30)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRENTYGXRYKRFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)C(=O)NCCC2CCCCN2S(=O)(=O)C3=C(C=C(C=C3)F)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H30FN3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

475.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.